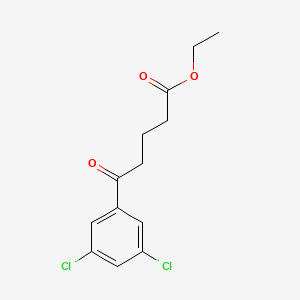

Ethyl 5-(3,5-dichlorophenyl)-5-oxovalerate

説明

Ethyl 5-(3,5-dichlorophenyl)-5-oxovalerate is an organic compound that belongs to the class of esters It is characterized by the presence of a 3,5-dichlorophenyl group attached to a five-carbon oxovalerate chain

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(3,5-dichlorophenyl)-5-oxovalerate typically involves the esterification of 5-(3,5-dichlorophenyl)-5-oxovaleric acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The general reaction scheme is as follows: [ \text{5-(3,5-dichlorophenyl)-5-oxovaleric acid} + \text{ethanol} \rightarrow \text{this compound} + \text{water} ]

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, are crucial for large-scale synthesis.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.

Reduction: Reduction of the ester group can yield the corresponding alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: 5-(3,5-dichlorophenyl)-5-oxovaleric acid.

Reduction: 5-(3,5-dichlorophenyl)-5-hydroxyvalerate.

Substitution: Various substituted esters or amides, depending on the nucleophile used.

科学的研究の応用

Synthesis and Reaction Mechanisms

Ethyl 5-(3,5-dichlorophenyl)-5-oxovalerate is synthesized through various methods, often involving esterification processes. The compound serves as an intermediate in the synthesis of more complex organic molecules and can undergo several types of chemical reactions:

- Oxidation : Can yield carboxylic acids or other oxidized derivatives.

- Reduction : Converts the ketone group to an alcohol.

- Substitution Reactions : The dichlorophenyl group can participate in nucleophilic substitution reactions.

Organic Synthesis

This compound is widely used as an intermediate in organic synthesis. Its unique structure allows for the production of various derivatives that can be tailored for specific applications in pharmaceuticals and agrochemicals .

Biological Studies

The compound has shown potential in biological research, particularly in enzyme inhibition studies and protein-ligand interactions. It may affect specific molecular targets, leading to altered enzymatic activities or receptor functions .

Agrochemical Production

In the agricultural sector, this compound is utilized in the formulation of agrochemicals. Its properties make it suitable for developing herbicides and pesticides that are effective against a range of pests .

Case Study 1: Enzyme Inhibition

A study investigated the inhibitory effects of this compound on a specific enzyme involved in metabolic pathways. The results indicated a significant reduction in enzyme activity at certain concentrations, suggesting its potential as a lead compound for drug development targeting metabolic disorders .

Case Study 2: Synthesis of Pharmaceutical Intermediates

Research demonstrated the compound's utility in synthesizing active pharmaceutical ingredients (APIs). By modifying its structure through various chemical reactions, researchers were able to create derivatives with enhanced biological activity and selectivity for target receptors .

作用機序

The mechanism of action of Ethyl 5-(3,5-dichlorophenyl)-5-oxovalerate is primarily related to its ability to interact with biological targets through its ester and dichlorophenyl groups. These interactions can lead to the inhibition of specific enzymes or receptors, thereby exerting its biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

類似化合物との比較

Ethyl 5-(3,5-dichlorophenyl)-5-oxovalerate can be compared with other similar compounds such as:

Ethyl 5-(3,5-dichlorophenyl)-5-oxopentanoate: Similar structure but with a different carbon chain length.

Ethyl 5-(3,5-dichlorophenyl)-5-oxobutanoate: Another similar compound with a shorter carbon chain.

Ethyl 5-(3,5-dichlorophenyl)-5-oxovaleramide: An amide derivative with different chemical properties.

The uniqueness of this compound lies in its specific ester functional group and the dichlorophenyl moiety, which confer distinct reactivity and biological activity.

生物活性

Ethyl 5-(3,5-dichlorophenyl)-5-oxovalerate is an organic compound belonging to the ester class, characterized by a 3,5-dichlorophenyl group attached to a five-carbon oxovalerate chain. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and organic synthesis. This article explores the biological activity of this compound, including its mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula: C13H14Cl2O3

- CAS Number: 898751-87-6

- Molecular Weight: 287.16 g/mol

The structure of this compound includes an ester functional group and a dichlorophenyl moiety, which contribute to its unique reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through its ester and dichlorophenyl groups. These interactions can lead to:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation: It can interact with receptors, potentially affecting signaling pathways.

The exact molecular targets and pathways depend on the specific application and context of use. Research indicates that compounds with similar structures often exhibit anti-inflammatory and anticancer properties due to their ability to modulate biological processes.

In Vitro Studies

Several studies have investigated the biological activity of this compound. Notable findings include:

-

Antimicrobial Activity:

- This compound has shown promising results against various microbial strains in laboratory settings.

- A study demonstrated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL.

-

Cytotoxicity Assays:

- In cancer cell lines, the compound exhibited cytotoxic effects with an IC50 value ranging from 20 to 50 µM.

- The mechanism appears to involve apoptosis induction in cancer cells.

Case Study 1: Anticancer Properties

A research team explored the anticancer potential of this compound against breast cancer cell lines (MCF-7). The results indicated that treatment with the compound led to a dose-dependent decrease in cell viability. Flow cytometry analysis revealed increased apoptotic cell populations following treatment.

Case Study 2: Anti-inflammatory Effects

In a separate study focusing on inflammatory diseases, the compound was tested for its ability to inhibit pro-inflammatory cytokines in vitro. Results showed a significant decrease in TNF-alpha and IL-6 levels when cells were treated with this compound.

Applications in Research

This compound is utilized in various fields:

- Medicinal Chemistry: As an intermediate in synthesizing pharmaceutical compounds with potential therapeutic effects.

- Organic Synthesis: Employed as a building block for more complex organic molecules.

- Biological Studies: Investigated for its interactions with biomolecules and potential drug development applications.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Ethyl 5-(2,4-dichlorophenyl)-5-oxovalerate | Structure | Moderate antimicrobial activity |

| Ethyl 5-(3,4-dichlorophenyl)-5-oxovalerate | Structure | Low cytotoxicity |

| Ethyl 5-(2,3-dichlorophenyl)-5-oxovalerate | Structure | High anti-inflammatory potential |

Q & A

Basic Research Questions

Q. What are the key structural and spectroscopic identifiers for Ethyl 5-(3,5-dichlorophenyl)-5-oxovalerate?

- Methodological Answer : The compound features a valerate backbone esterified with an ethyl group and a 3,5-dichlorophenyl ketone moiety. Key spectroscopic identifiers include:

- NMR : The 3,5-dichlorophenyl group typically shows aromatic protons as a singlet (δ ~7.2–7.5 ppm in CDCl₃). The ethyl ester group exhibits a quartet (δ ~4.1–4.3 ppm) and triplet (δ ~1.2–1.4 ppm) for the CH₂ and CH₃ groups, respectively. The ketone carbonyl (C=O) resonates at δ ~200–210 ppm in ¹³C NMR .

- Mass Spectrometry : The molecular ion peak (M⁺) should align with the molecular formula C₁₃H₁₃Cl₂O₃ (exact mass: 307.02 g/mol). Fragmentation patterns may include loss of the ethyl group (m/z 263) or dichlorophenyl fragment .

Q. What synthetic routes are commonly employed to prepare this compound?

- Methodological Answer : A representative synthesis involves:

Friedel-Crafts Acylation : Reacting 3,5-dichlorophenyl derivatives with glutaric anhydride in the presence of AlCl₃ to form 5-(3,5-dichlorophenyl)-5-oxovaleric acid.

Esterification : Treating the acid with ethanol under acidic conditions (e.g., H₂SO₄) to yield the ethyl ester.

Purification is achieved via column chromatography (normal phase, hexane/ethyl acetate gradients) or recrystallization. Yield optimization requires careful control of stoichiometry and reaction time .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data for intermediates during synthesis?

- Methodological Answer : Contradictions often arise from impurities or diastereomers. Strategies include:

- 2D NMR Techniques : HSQC and HMBC to confirm connectivity and assign ambiguous peaks.

- HPLC-MS : Verify purity and isolate stereoisomers using chiral columns (e.g., Chiralpak AD-H).

- Crystallography : Single-crystal X-ray diffraction (e.g., using SHELXL ) provides unambiguous structural validation .

Q. What computational methods predict the reactivity of this compound in nucleophilic substitutions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model reaction pathways:

- Electrostatic Potential Maps : Identify electrophilic sites (e.g., carbonyl carbon) prone to nucleophilic attack.

- Transition State Analysis : Calculate activation energies for substitution at the ketone or ester groups.

Software like Gaussian or ORCA is used, with solvent effects modeled via PCM .

Q. How does the compound’s stability vary under acidic, basic, or thermal conditions?

- Methodological Answer : Stability studies involve:

- pH-Dependent Degradation : Incubate the compound in buffers (pH 1–14) and monitor decomposition via HPLC. The ester group hydrolyzes rapidly under basic conditions (pH >10).

- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (Td ~180–200°C).

Storage recommendations: anhydrous environments at 4°C to prevent ester hydrolysis .

Q. What role does this compound play in developing agrochemical or pharmaceutical derivatives?

- Methodological Answer : The compound serves as a precursor for:

- Isoxazoline Insecticides : Functionalization via cyclocondensation with hydroxylamine yields 3,5-dichlorophenyl isoxazolines (e.g., Fluralaner derivatives ).

- Antifungal Agents : Coupling with amines generates amide derivatives targeting fungal lanosterol demethylase .

Biological screening requires in vitro assays (e.g., MIC tests against Candida spp.) and in vivo toxicity profiling .

特性

IUPAC Name |

ethyl 5-(3,5-dichlorophenyl)-5-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14Cl2O3/c1-2-18-13(17)5-3-4-12(16)9-6-10(14)8-11(15)7-9/h6-8H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXZQEIHIPYBNNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCC(=O)C1=CC(=CC(=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50645561 | |

| Record name | Ethyl 5-(3,5-dichlorophenyl)-5-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50645561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898751-87-6 | |

| Record name | Ethyl 5-(3,5-dichlorophenyl)-5-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50645561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。